molecular formula C11H12NO2+ B1230300 6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium

6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium

Cat. No. B1230300
M. Wt: 190.22 g/mol
InChI Key: LGDCROILDUSHQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium is a member of isoquinolines.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been synthesized as part of studies on isoquinoline alkaloids. For instance, it was produced through oxidative degradation and other synthetic methods (Shirasaka et al., 1990).
  • Studies have focused on the structural analysis and the unique intermolecular interactions of related compounds. These interactions include hydrogen bonding and π–π stacking, which are important in understanding the compound's behavior in various contexts (Khrustalev et al., 2008).

Molecular Structure and Crystallography

  • Research has been conducted on the crystal structure of similar compounds to understand their molecular conformation and stability. This information is crucial for the development of new materials and drugs (Kant et al., 1993).

Applications in Drug Design

  • The compound's structure has been studied in the context of designing new anti-cancer drugs. By understanding its interaction with biological molecules, researchers can develop more effective and targeted therapies (Aneja et al., 2006).
  • Its binding properties with tubulin, a protein critical in cell division, have been explored for potential anti-cancer applications. This includes studying its role in stabilizing microtubules, which is a key mechanism in cancer treatment (Alisaraie & Tuszynski, 2011).

properties

IUPAC Name

6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12NO2/c1-12-3-2-8-4-10-11(14-7-13-10)5-9(8)6-12/h4-6H,2-3,7H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDCROILDUSHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC2=CC3=C(C=C2CC1)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12NO2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium

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